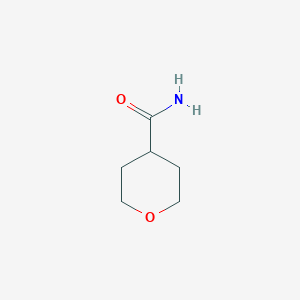

tetrahydro-2H-pyran-4-carboxamide

Description

Significance of the Tetrahydropyran (B127337) Core in Heterocyclic Chemistry

The tetrahydropyran (THP) ring is a six-membered heterocyclic compound containing five carbon atoms and one oxygen atom. wikipedia.org This structural feature is found in a vast number of biologically active natural products and synthetic molecules. researchgate.netresearchgate.net Its significance in heterocyclic chemistry, particularly in the context of drug design, stems from several key properties:

Structural Rigidity: The THP ring is a conformationally restricted cyclic ether, which can reduce the entropic penalty upon binding to a biological target. pharmablock.com

Improved Physicochemical Properties: Compared to its carbocyclic analog, cyclohexane, the oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially leading to stronger interactions with target proteins. pharmablock.com This substitution also tends to lower the lipophilicity of a molecule, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile. pharmablock.com

Bioisosterism: The THP moiety is often used as a bioisostere for other cyclic systems, like cyclohexane, to enhance a compound's pharmacological properties. pharmablock.com

Prevalence in Nature: The tetrahydropyran ring system is a core component of many natural products with interesting biological activities, including pyranose sugars like glucose. wikipedia.orgbritannica.com

The development of synthetic methods to construct the tetrahydropyran ring, such as hetero-Diels-Alder reactions and Prins cyclizations, has been a major focus in organic chemistry. rsc.orgorganic-chemistry.org

Overview of Carboxamide Functionalities in Bioactive Molecules

The carboxamide group (-CONH2) is a ubiquitous functional group in pharmaceuticals and biologically active compounds. jocpr.comnih.gov Its importance is underscored by its presence in a significant portion of commercialized drugs. wiley-vch.de Key features of the carboxamide functionality include:

Hydrogen Bonding Capability: The amide group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors. wiley-vch.deresearchgate.net

Structural Role: Amides play a crucial conformational role by providing a three-dimensional framework necessary for the optimal binding of a molecule to its target. researchgate.net

Versatility in Synthesis: Carboxamides are readily synthesized from carboxylic acids or their derivatives, allowing for the straightforward introduction of this functionality into a wide array of molecules. jocpr.comwiley-vch.de

The carboxamide moiety is an integral part of numerous drug classes, including anticancer agents, anti-inflammatory drugs, and antibiotics. nih.govresearchgate.net

Historical Context and Evolution of Research on Tetrahydro-2H-pyran-4-carboxamide Scaffolds

Research into molecules containing the tetrahydropyran ring system has a long history, initially driven by the study of natural products like sugars and marine toxins. britannica.comchemicalbook.com The use of the tetrahydropyranyl (THP) group as a protecting group for alcohols in organic synthesis further solidified its importance in chemical research. wikipedia.org

The specific focus on this compound and its derivatives is a more recent development, emerging from the broader interest in combining privileged scaffolds in drug discovery. The recognition that the tetrahydropyran core could enhance the drug-like properties of molecules led to its incorporation into various synthetic programs.

Early research may have incidentally produced such scaffolds, but dedicated efforts to synthesize and evaluate this compound derivatives for specific biological activities have gained momentum in recent years. For instance, derivatives have been synthesized and evaluated as inhibitors of specific enzymes or as modulators of cellular pathways. A notable example includes the synthesis of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives, which were identified as potent inhibitors of the ALK5 receptor, a target for cancer and fibrosis therapies. nih.gov Another study reported the synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamide derivatives as potential modulators of hepatitis B virus capsid assembly. nih.gov

The evolution of research in this area has been facilitated by advancements in synthetic methodologies that allow for the efficient and stereoselective construction of substituted tetrahydropyrans. rsc.orgorganic-chemistry.org This has enabled the systematic exploration of the chemical space around the this compound core, leading to the identification of compounds with promising biological profiles.

Interactive Data Table: Research on this compound Derivatives

| Compound Class | Target/Application | Key Findings |

| 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives | ALK5 receptor inhibitors for cancer and fibrosis | Compound 8h showed significant inhibition of ALK5 and tumor growth in a xenograft model. nih.gov |

| 4-oxotetrahydropyrimidine-1(2H)-carboxamide derivatives | Hepatitis B virus (HBV) capsid assembly modulators | Phenyl ureas derived from this scaffold showed activity as HBV capsid assembly modulators. nih.gov |

| Thieno[3,2-b]pyrrole-5-carboxamides | KDM1A/LSD1 inhibitors for cancer therapy | Structure-guided optimization led to potent inhibitors with single-digit nanomolar IC50 values. nih.gov |

| 4-aminotetrahydropyran scaffolds | Drug discovery libraries | Developed a synthetic route to produce sp3-rich scaffolds for use in drug discovery. sygnaturediscovery.com |

Structure

3D Structure

Propriétés

IUPAC Name |

oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOYLVBDCVINQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70526525 | |

| Record name | Oxane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70526525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344329-76-6 | |

| Record name | Oxane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70526525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2H-pyran-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization for Tetrahydro 2h Pyran 4 Carboxamide and Its Analogues

Strategic Approaches for the Construction of the Tetrahydro-2H-pyran-4-carboxamide Nucleus

The synthesis of the core this compound structure can be approached through two primary strategic disconnections: the formation of the tetrahydropyran (B127337) ring and the introduction or modification of the carboxamide functionality.

Cyclization Reactions for Tetrahydropyran Ring Formation

The construction of the tetrahydropyran ring is a cornerstone of these synthetic strategies. Various cyclization reactions have been employed to achieve this, often with a focus on stereocontrol.

The Prins cyclization stands out as a powerful and frequently utilized method for the stereoselective synthesis of the tetrahydropyran (THP) ring. nih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, proceeding through an oxocarbenium ion intermediate that is trapped by the internal olefin. nih.gov Variations of this reaction, such as the Mukaiyama aldol–Prins (MAP) cyclization, have been developed to enhance control and minimize side reactions. beilstein-journals.org In the MAP cascade, a nucleophile is incorporated into the enol ether to trap the reactive oxocarbenium ion, leading to the formation of the THP ring. beilstein-journals.org

Another notable strategy involves the anodic cyclization of an enol ether with an oxygen nucleophile. This electrochemical approach has been successfully used to create tetrahydropyran building blocks, even in the presence of more easily oxidized functional groups like thioacetals. acs.org Experimental evidence suggests that this reaction can proceed through an initial oxidation of the thioacetal, followed by an intramolecular electron transfer to form the enol ether radical cation, which is then trapped by the oxygen nucleophile. acs.org

Furthermore, intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, catalyzed by transition metals such as platinum, provides a direct route to tetrahydropyran rings. organic-chemistry.org This method is tolerant of various functional groups, including esters, amides, and ethers. organic-chemistry.org Lanthanide triflates have also been shown to be effective catalysts for the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes. organic-chemistry.org

A novel copper-catalyzed hydroxycyclopropanol ring-opening cyclization has also been reported for the synthesis of tetrahydropyrans. rsc.org This methodology involves the cleavage of a strained C-C bond in a cyclopropanol (B106826) and the formation of a new Csp3–O bond to generate the O-heterocycle. rsc.org

Introduction and Modification of the Carboxamide Moiety

Once the tetrahydropyran ring is established, or concurrently with its formation, the carboxamide group must be introduced. This can be achieved through several methods.

An efficient, diastereoselective approach for the direct synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed from 4-oxoalkane-1,1,2,2-tetracarbonitriles. nih.govsemanticscholar.org This method involves the reaction of these adducts with aldehydes in an acidic medium, leading to an unusual regiospecific quasi-hydrolysis of a cyano group to form the carboxamide. nih.govsemanticscholar.org This process allows for the variation of substituents at the 2-, 5-, and 6-positions of the pyran ring. semanticscholar.org

Alternatively, the carboxamide can be derived from a carboxylic acid precursor. For instance, tetrahydro-2H-pyran-4-carboxylic acid can be synthesized and subsequently converted to the desired carboxamide. biosynth.com One synthetic route to 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid involves the oxidation of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde using potassium permanganate (B83412). google.com The resulting carboxylic acid can then be activated and reacted with an appropriate amine to furnish the carboxamide.

Synthesis of Substituted this compound Derivatives

The therapeutic potential of this compound can be fine-tuned by the introduction of various substituents onto the core structure. Several modern synthetic methodologies are particularly well-suited for this purpose.

Palladium-Catalyzed Carbon-Heteroatom Bond Formation in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds, enabling the introduction of a wide range of functional groups. nih.gove-bookshelf.deresearchgate.net These reactions typically involve the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation and reductive elimination to form the desired bond. The mechanism for palladium-catalyzed oxidation often involves the cleavage of a C-H bond by a palladium(II) complex, oxidation to a high-valent palladium(IV) intermediate, and subsequent reductive elimination to form the C-heteroatom bond. nih.gov The use of bulky, monodentate phosphine (B1218219) ligands with a biaryl backbone has been instrumental in the success of these transformations, allowing for the coupling of a wide array of substrates under mild conditions. mit.edu This methodology can be applied to synthesize derivatives of this compound by functionalizing the pyran ring or appended substituents. For instance, an intramolecular Heck reaction followed by β-H elimination or C-H bond functionalization has been used to construct fused pyran rings. espublisher.com

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA_r_) provides a complementary approach for the synthesis of derivatives, particularly those bearing aryl substituents. masterorganicchemistry.com In this reaction, a nucleophile displaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups ortho- or para- to the leaving group. masterorganicchemistry.com A directed nucleophilic aromatic substitution (dSNAr) has been discovered in the reaction of ortho-iodobenzamides with amines in the presence of pyridine, which proceeds with high ortho-selectivity without the need for a strong electron-withdrawing group on the arene substrate. rsc.org This strategy could be employed to couple the this compound moiety to various aromatic systems. Greener approaches using solvents like polyethylene (B3416737) glycol (PEG-400) have been developed for the nucleophilic aromatic substitution on nitrogen-containing fused heterocycles, offering excellent yields in short reaction times. nih.gov

Multi-Component Reaction Pathways for Pyran Scaffolds

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular scaffolds in a single step. bohrium.com For the synthesis of pyran derivatives, MCRs often involve the one-pot reaction of an aldehyde, a malononitrile, and a 1,3-dicarbonyl compound under various catalytic conditions. bohrium.com These reactions can be catalyzed by nanocatalysts, transition metals, acids, bases, or organocatalysts. bohrium.com The general mechanism often proceeds through a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to form the pyran ring. mdpi.comnih.gov This strategy allows for the rapid generation of a library of substituted pyran derivatives, which can then be further elaborated to include the carboxamide functionality. Electrocatalytic MCRs have also emerged as a green and efficient method for accessing medicinally relevant pyran-fused quinolone scaffolds. researchgate.net

Diastereoselective and Enantioselective Synthesis Considerations

The precise control of stereochemistry is a paramount concern in modern organic synthesis, particularly for pharmaceutical applications. The synthesis of specific stereoisomers of substituted tetrahydropyrans, including analogues of this compound, can be achieved through various powerful catalytic and non-catalytic methods. These strategies enable the selective formation of one or more stereocenters in the THP ring.

Diastereoselective Synthesis:

A notable diastereoselective method has been developed for functionalized 3,4-dihydro-2H-pyran-4-carboxamides , which are unsaturated precursors to the target compound. This approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with various aldehydes in an acidic medium. nih.govsemanticscholar.org The process proceeds with exceptional diastereoselectivity, yielding a single diastereomer with a trans configuration between the substituents at the C2 and C4 positions, as confirmed by X-ray diffraction. nih.gov A subsequent stereoselective reduction of the double bond within the dihydropyran ring would be necessary to afford the corresponding saturated this compound.

Other general strategies for the diastereoselective synthesis of highly substituted THP rings include:

Prins Cyclization: This reaction, involving the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, is a powerful tool for constructing THP rings with well-defined stereochemistry. beilstein-journals.orgnih.gov The use of various Lewis and Brønsted acids can influence the stereochemical outcome. beilstein-journals.orgorganic-chemistry.org

Brønsted Acid-Mediated Hydroxyalkoxylation: The cyclization of allylsilyl alcohols catalyzed by a Brønsted acid like p-toluenesulfonic acid (p-TsOH) can produce polysubstituted THPs with excellent diastereoselectivity (>95:5). uva.es

Tandem Reactions: Aldol reactions of β-ketoesters with aldehydes, followed by a tandem Knoevenagel condensation and intramolecular Michael addition, can generate single diastereomers of highly substituted tetrahydropyran-4-ones, which are key precursors. acs.orgnih.gov

Enantioselective Synthesis:

Achieving enantioselectivity typically requires the use of chiral catalysts or auxiliaries. Several robust methods have emerged for the asymmetric synthesis of the tetrahydropyran core.

Catalytic Asymmetric "Clip-Cycle" Reaction: A highly enantioselective method involves an intramolecular oxa-Michael cyclization of ω-unsaturated alcohols that have been "clipped" to a thioester activating group via alkene metathesis. whiterose.ac.uk This cyclization is catalyzed by chiral phosphoric acids (CPAs), such as TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diylhydrogenphosphate), and can produce a variety of substituted THPs with excellent enantioselectivity (up to 99% ee). whiterose.ac.ukwhiterose.ac.uk

Catalytic Asymmetric Hetero-Diels-Alder (HDA) Reaction: The HDA reaction is a classic and effective method for constructing six-membered heterocycles. The use of chiral catalysts allows for the enantioselective synthesis of functionalized tetrahydropyran rings, which have served as key subunits in the total synthesis of complex natural products. acs.org

Asymmetric Prins Cyclization: The use of highly acidic and confined chiral Brønsted acids, such as imino-imidodiphosphates (iIDP), can catalyze the asymmetric Prins cyclization to afford functionalized 4-methylenetetrahydropyrans in high yields and enantioselectivities. organic-chemistry.org

The table below summarizes key aspects of these stereoselective methodologies.

| Methodology | Type | Key Reagents/Catalysts | Key Features | Reported Selectivity |

| Reaction of Tetracarbonitriles | Diastereoselective | Aldehydes, Hydrochloric Acid | Forms functionalized 3,4-dihydropyran-4-carboxamides. nih.gov | Exceptional diastereoselectivity (single diastereomer). nih.govsemanticscholar.org |

| Prins Cyclization | Diastereo- & Enantioselective | Homoallylic alcohols, Aldehydes, Lewis/Brønsted Acids, Chiral Acids (iIDP). beilstein-journals.orgorganic-chemistry.org | Versatile for various substitution patterns. beilstein-journals.orgnih.gov | High diastereo- and enantioselectivity depending on catalyst. beilstein-journals.orgorganic-chemistry.org |

| "Clip-Cycle" (oxa-Michael) | Enantioselective | ω-Unsaturated alcohols, Thioester activator, Chiral Phosphoric Acids (CPA). whiterose.ac.ukwhiterose.ac.uk | Modular and highly enantioselective for diverse THPs. whiterose.ac.uk | Up to 99% ee. whiterose.ac.ukwhiterose.ac.uk |

| Hetero-Diels-Alder Reaction | Enantioselective | Dienes, Aldehydes, Chiral Lewis Acids. acs.org | Powerful for constructing the core THP ring. acs.org | High enantioselectivity. acs.org |

| Hydroxyalkoxylation | Diastereoselective | Allylsilyl alcohols, p-Toluenesulfonic acid (p-TsOH). uva.es | Efficient for THPs with vicinal quaternary and tertiary centers. uva.es | > 95:5 dr. uva.es |

Large-Scale Preparative Methodologies and Process Development

The transition from laboratory-scale synthesis to large-scale industrial production requires methodologies that are not only high-yielding but also cost-effective, safe, and environmentally benign. For this compound, process development often focuses on the efficient synthesis of its precursor, tetrahydro-2H-pyran-4-carboxylic acid, and its subsequent amidation.

Patent literature provides insight into scalable approaches. A common industrial route to amides is the conversion of the corresponding carboxylic acid. One described method involves reacting tetrahydro-2H-pyran-4-carboxylic acid with a halogenating agent like thionyl chloride to form the acid chloride, which is then reacted with ammonia (B1221849) to furnish the desired carboxamide. google.com While straightforward, the efficiency and practicality of this method on a large scale depend heavily on optimized reaction conditions and handling of reagents. google.com

The synthesis of the key carboxylic acid precursor is a critical aspect of process development.

From Dicarboxylic Esters: One potential route starts with tetrahydropyran-4,4-dicarboxylic acid esters, which undergo decarboxylation to yield the mono-acid. However, this method has been noted to have drawbacks for industrial application, such as requiring large amounts of reagents like tetra-n-butyl phosphonium (B103445) bromide and high reaction temperatures. google.com

Oxidation of Aldehydes or Alcohols: A patent for a substituted analogue, 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, describes a scalable oxidation of the corresponding aldehyde (2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde) using potassium permanganate in water at room temperature, achieving yields upwards of 90%. google.com Such oxidation reactions of precursor aldehydes or alcohols are common in industrial synthesis.

Ring-Expansion: A metal-free ring-expansion of monocyclopropanated furans has been reported as a versatile and scalable method to access pyran derivatives. nih.gov

Furthermore, production methods for THP derivatives suitable for industrial synthesis often focus on developing efficient intermediates. One patent highlights a method to produce key tetrahydro-2H-pyran intermediates with high yields, avoiding expensive reagents and enabling the synthesis of derivatives like esters in high trans-isomeric ratio, which is beneficial for applications such as liquid crystals. google.com

The table below outlines some considerations for the large-scale synthesis of this compound and its precursors.

| Synthetic Step | Methodology | Reagents | Reported Advantages / Challenges | Potential Scale |

| Amidation | Acid Chloride Formation | Tetrahydro-2H-pyran-4-carboxylic acid, Thionyl chloride, Ammonia | Direct conversion from the acid. google.com Details for industrial scale are often proprietary. google.com | Industrial |

| Precursor Synthesis | Decarboxylation | Tetrahydropyran-4,4-dicarboxylic acid ester | Avoids direct oxidation. Challenges include high temperatures and reagent load. google.com | Pilot / Industrial |

| Precursor Synthesis | Oxidation of Aldehyde | 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde, Potassium permanganate | High yield (92-94%), uses water as a solvent. google.com | Industrial |

| Precursor Synthesis | Ring-Expansion | Monocyclopropanated furans, Brønsted acid | Metal-free, versatile, and reported to be scalable. nih.gov | Laboratory / Pilot |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Tetrahydro 2h Pyran 4 Carboxamide Derivatives

Elucidation of SAR for Enzyme Inhibition

LpxC Enzyme Inhibition

UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a critical component of the outer membrane of most Gram-negative bacteria. nih.gov This makes LpxC a compelling target for the development of novel antibacterial agents. nih.gov A key structural feature of many LpxC inhibitors is a group that can bind to the catalytic zinc ion, such as a hydroxamate, coupled with a hydrophobic tail that occupies a narrow tunnel in the enzyme. nih.gov

Researchers have identified and optimized a class of LpxC inhibitors based on a tetrahydropyran (B127337) core. In these molecules, the tetrahydropyran oxygen can form a hydrogen bond with Lys227 in Aquifex aeolicus LpxC, while the carbon backbone of the ring engages in van der Waals interactions. nih.gov Optimization efforts have focused on the hydrophobic tail and the linker connecting it to the THP core. For instance, modifying the hydrophobe to be more linear and extend further into the hydrophobic tunnel has been shown to improve potency against E. coli. nih.gov

While these modifications led to compounds with nanomolar potency against P. aeruginosa LpxC and excellent activity against E. coli, they also exhibited significant inhibition of matrix metalloproteinases (MMPs), indicating a need for further refinement to improve selectivity. nih.gov Attempts to alter the tetrahydropyran core itself resulted in compounds with diminished potency. nih.gov

Table 1: Inhibitory Activity of Tetrahydropyran-Based LpxC Inhibitors

| Compound | P. aeruginosa LpxC IC50 (nM) | E. coli MIC (μg/mL) | P. aeruginosa (PAO1) MIC (μg/mL) |

|---|---|---|---|

| Compound 2 | 19 | >100 | 25 |

| Compound 9 | 4.4 | 12.5 | 25 |

| Compound 23 | 1.1 | <3.13 | 25 |

| Compound 25 | 1.8 | <3.13 | 25 |

Data sourced from literature. nih.gov

5-Lipoxygenase (5-LO) Enzyme Inhibition

The 5-lipoxygenase (5-LO) enzyme is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govnih.gov As such, inhibitors of 5-LO are of significant interest for treating inflammatory conditions. A series of 4-[3-(4-heterocyclylphenylthio)phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide analogues have been synthesized and evaluated as 5-LO inhibitors. nih.gov

The development of a convenient synthetic route allowed for the rapid exploration of structure-activity relationships, leading to the discovery of new compounds with enhanced 5-LO inhibitory potency. nih.gov These studies also investigated the stereochemical requirements of the tetrahydropyran ring, highlighting its importance in the interaction with the enzyme. nih.gov While detailed SAR data for a broad range of these specific analogues is proprietary, the research confirmed that modifications to the appended heterocycle and the substitution pattern on the phenylthio-phenyl moiety are key to modulating inhibitory activity. nih.gov

Src Kinase Inhibition Studies with Related Pyranone Carboxamides

Src kinase is a non-receptor tyrosine kinase that is overexpressed in many human cancers and plays a crucial role in cell proliferation, migration, and invasion. nih.gov This has made it an attractive target for the development of anticancer therapies. While direct studies on tetrahydro-2H-pyran-4-carboxamide as Src inhibitors are limited, research into structurally related pyranone and pyridinone derivatives provides valuable SAR insights.

For example, a series of pyridin-2(1H)-one derivatives were synthesized and evaluated for their c-Src kinase inhibitory activity. Among them, several compounds showed IC50 values of less than 25 μM. The most potent compound in this series demonstrated an IC50 value of 12.5 μM, and it was found to be selective for Src over other kinases like EGFR, MAPK, and PDK. researchgate.net These findings suggest that the pyridinone scaffold, a close analogue of a pyranone, can be optimized for Src kinase inhibition. researchgate.net Similarly, pyrimidine (B1678525) analogues have also been investigated as Src kinase inhibitors, with SAR studies focusing on substitutions that enhance potency and selectivity. wikipedia.org

Table 2: c-Src Kinase Inhibitory Activity of a Representative Pyridin-2(1H)-one Derivative

| Compound | c-Src Kinase IC50 (μM) |

|---|---|

| Compound 36 (1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one) | 12.5 |

Data sourced from literature. researchgate.net

SAR for Receptor Binding Modulators

Cannabinoid Receptor (CB1) Binding Affinity

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor primarily expressed in the brain and is involved in a wide range of physiological processes. In an effort to develop improved radioligands for PET imaging of CB1 receptors, researchers synthesized a series of 1,5-diarylpyrazole-3-carboxamides. nih.gov In these derivatives, the N-piperidinyl ring of the well-known CB1 antagonist rimonabant (B1662492) was replaced with a 4-(4-cyanotetrahydro-2H-pyranyl) or a 1-cyanocyclohexyl ring. nih.gov

The introduction of the 4-(4-cyanotetrahydro-2H-pyranyl) group was intended to be nearly isosteric to the piperidinyl ring, while also conferring greater metabolic resistance and significantly reducing lipophilicity. nih.gov One such derivative, which also featured a 2-bromophenyl group at the 1-position and a 4-methoxyphenyl (B3050149) group at the 5-position of the pyrazole (B372694), showed a respectable binding affinity for the CB1 receptor with a Ki of 62 nM. nih.gov However, a corresponding derivative with a 1-cyanocyclohexyl ring displayed even higher affinity (Ki = 15.7 nM), indicating that subtle changes in the cycloalkyl carboxamide portion significantly impact CB1 receptor binding. nih.gov

18 kDa Translocator Protein (TSPO) Ligand Interactions

The 18 kDa translocator protein (TSPO) is located on the outer mitochondrial membrane and is widely used as a biomarker for neuroinflammation. wikipedia.orgmdpi.com During the investigation of the aforementioned diarylpyrazole-3-carboxamides as CB1 receptor ligands, an unexpected and significant finding emerged. The 4-(4-cyanotetrahydro-2H-pyranyl) derivative not only bound to CB1 receptors but also exhibited even higher affinity for the structurally unrelated TSPO, with a Ki of 29 nM. nih.gov

Table 3: Binding Affinities of Diarylpyrazole-3-carboxamide Derivatives for CB1 and TSPO

| Compound | R Group | CB1 Ki (nM) | TSPO Ki (nM) |

|---|---|---|---|

| 9m | 4-(4-cyanotetrahydro-2H-pyranyl) | 62 | 29 |

| 9n | 1-cyanocyclohexyl | 15.7 | >1000 |

Data sourced from literature. nih.gov

CCR5 Antagonist Activity

The this compound scaffold is a significant structural element in the development of potent CCR5 antagonists, which are crucial in the management of HIV-1 infection as they can block the viral entry into host cells. The oxygen atom within the tetrahydropyran ring is believed to act as a bioisosteric replacement for a nitrogen atom found in analogous piperidine-based CCR5 antagonists, potentially influencing the compound's physicochemical properties such as lipophilicity and metabolic stability.

Research into related heterocyclic compounds has provided valuable insights into the SAR of CCR5 antagonists. For instance, studies on piperidine-4-carboxamide derivatives have demonstrated that the introduction of small hydrophobic substituents on a central phenyl ring can significantly enhance binding affinity, leading to compounds with low to sub-nanomolar potency. nih.gov The replacement of a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group in a lead structure resulted in a novel series of potent CCR5 antagonists. nih.gov One of the standout compounds from this series, compound 11f , exhibited exceptional antiviral activity against CCR5-tropic HIV-1 replication. nih.gov

A pivotal example highlighting the importance of the tetrahydropyran moiety is the potent and selective nonpeptide CCR5 antagonist, TAK-779. This compound, identified as N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride, incorporates a tetrahydro-2H-pyran-4-aminium group, a close structural relative of the this compound core. acs.org TAK-779 demonstrated a high affinity for the CCR5 receptor with an IC50 value of 1.4 nM in binding assays and effectively inhibited the replication of M-tropic HIV-1 strains. acs.org

Further modifications in related series, such as the introduction of a carbonyl group into the piperazine (B1678402) ring of certain antagonists, were explored to modulate basicity, although this did not consistently lead to potent CCR5 fusion activity. nih.gov In the development of piperidine-4-carboxamide derivatives, the introduction of a carbamoyl (B1232498) group into the phenyl ring of a 4-benzylpiperidine (B145979) moiety yielded compounds with both high metabolic stability and good inhibitory activity of HIV-1 envelope-mediated membrane fusion.

The following table summarizes the CCR5 antagonist activity of selected compounds containing related heterocyclic scaffolds, which helps in understanding the potential activity profile of this compound derivatives.

| Compound | Core Scaffold | Modification | CCR5 Binding Affinity (IC50, nM) | Antiviral Activity (EC50, nM) |

| TAK-779 | Tetrahydro-2H-pyran-4-aminium | Quaternary ammonium (B1175870) moiety | 1.4 | 1.2 - 3.7 |

| 11f | Piperidine-4-carboxamide | 1-acetylpiperidin-4-yl group | - | 0.59 |

| Piperidine 19 | Piperidine-4-carboxamide | Y-shaped pharmacophore | 25.73 (Calcium mobilization) | 73.01 |

Conformational Analysis and Stereochemical Requirements in Biological Activity

The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, plays a critical role in its biological activity. For G protein-coupled receptors (GPCRs) like CCR5, the specific spatial orientation of a ligand is paramount for effective binding and subsequent modulation of receptor function. nih.gov

The tetrahydro-2H-pyran ring, similar to cyclohexane, typically adopts a chair conformation to minimize steric strain. The substituents on the ring can be oriented in either axial or equatorial positions. The equatorial position is generally more energetically favorable for bulky substituents to avoid 1,3-diaxial interactions, which can destabilize the conformation. The orientation of the carboxamide group at the C4 position of the tetrahydropyran ring is crucial for its interaction with the binding pocket of the CCR5 receptor.

Stereochemistry is a determining factor for the biological activity of many chiral compounds. nih.gov In the context of CCR5 antagonists, the stereochemical configuration can dramatically influence binding affinity and efficacy. For instance, in a series of 1,3,4-trisubstituted pyrrolidine (B122466) CCR5 antagonists, the biological activity was found to be highly dependent on both the regiochemistry and the absolute stereochemistry of the pyrrolidine core.

While specific conformational analysis studies on this compound derivatives as CCR5 antagonists are not extensively documented in publicly available literature, insights can be drawn from related structures. For example, the binding of fenoterol (B1672521), a β2-adrenergic receptor agonist with two chiral centers, demonstrates that different stereoisomers can have vastly different binding thermodynamics and can even couple to different G proteins, highlighting the profound impact of stereochemistry on receptor activation. nih.gov The binding of (S,x')-isomers of fenoterol is primarily driven by enthalpy, whereas the binding of (R,x')-isomers is entropy-driven. nih.gov This suggests that different stereoisomers can interact with distinct conformational states of the receptor.

The table below outlines the key stereochemical and conformational considerations for the biological activity of GPCR ligands, which are applicable to this compound derivatives.

| Feature | Description | Implication for Biological Activity |

| Ring Conformation | The tetrahydropyran ring predominantly exists in a chair conformation. | The spatial arrangement of substituents is fixed, influencing how the molecule fits into the receptor's binding pocket. |

| Substituent Orientation | Substituents at the C4 position can be either axial or equatorial. | The equatorial orientation is generally preferred for the carboxamide group to minimize steric hindrance and allow for optimal interactions with receptor residues. |

| Chirality | The this compound core itself is achiral if unsubstituted, but becomes chiral with substitution on the ring or the carboxamide. | Different enantiomers or diastereomers can exhibit significantly different binding affinities and efficacies due to the chiral environment of the receptor's binding site. |

Mechanistic Studies of Biological Interactions

Molecular Mechanisms of Enzyme Inhibition

Derivatives of tetrahydro-2H-pyran-4-carboxamide have been identified as potent inhibitors of several key enzymes, playing a role in various pathological conditions. The study of these inhibitory activities provides a window into the molecular interactions that drive their therapeutic potential.

One notable example is the inhibition of Activin-like kinase 5 (ALK5), a transforming growth factor-β (TGF-β) type I receptor kinase. A series of pyrazole (B372694) derivatives incorporating a tetrahydro-2H-pyran-4-yl moiety were synthesized and evaluated as ALK5 inhibitors. nih.gov Among these, compound 8h demonstrated significant inhibitory activity against ALK5 autophosphorylation with an IC50 value of 25 nM. nih.gov This inhibition of ALK5 is a promising strategy for controlling the progression of certain cancers and fibrotic diseases. nih.gov

The general principles of enzyme inhibition involve the binding of a molecule (the inhibitor) to an enzyme, which decreases its activity. nih.gov This can occur through various mechanisms, such as competitive, non-competitive, or uncompetitive inhibition, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. nih.gov The effectiveness of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Table 1: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Inhibitory Activity (IC50) | Therapeutic Potential | Reference |

|---|---|---|---|---|

| 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives | Activin-like kinase 5 (ALK5) | 25 nM (for compound 8h) | Anticancer, Antifibrotic | nih.gov |

Ligand-Receptor Interaction Dynamics and Binding Modes

The biological effects of this compound derivatives are often mediated through their interaction with specific receptors. Understanding the dynamics of these interactions, including the binding modes and affinities, is crucial for the rational design of new therapeutic agents.

Derivatives of this scaffold have been shown to act as agonists for cannabinoid receptors. For instance, 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide was identified as a selective agonist for the cannabinoid CB2 receptor. nih.gov This compound, GW842166X, emerged from a lead optimization program and demonstrated an oral ED50 of 0.1 mg/kg in a rat model of inflammatory pain, highlighting its potential for treating such conditions. nih.gov The interaction with the CB2 receptor suggests a specific binding mode within the receptor's binding pocket, leading to its activation.

The binding of a ligand to a receptor is a dynamic process governed by various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. The specific conformation adopted by the ligand within the binding site determines its functional effect, whether it be agonism, antagonism, or inverse agonism.

Table 2: Ligand-Receptor Interactions of this compound Derivatives

| Derivative | Receptor Target | Interaction Type | Therapeutic Application | Reference |

|---|---|---|---|---|

| 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW842166X) | Cannabinoid CB2 Receptor | Selective Agonist | Inflammatory Pain | nih.gov |

| [(±)-(2,4,6-cis)-4-chloro-6-(naphthalen-1-yl)-tetrahydro-2H-pyran-2-yl]methanol (CTHP) | κ-opioid receptor | Agonist | Pain Relief | nih.gov |

Investigation of Potential Biochemical Pathway Modulations

The interaction of this compound derivatives with their molecular targets can lead to the modulation of various biochemical pathways, resulting in a cascade of downstream cellular effects.

The inhibition of ALK5 by pyrazole derivatives containing the tetrahydro-2H-pyran-4-yl group directly implicates the modulation of the TGF-β signaling pathway. nih.gov This pathway is crucial in regulating cell growth, differentiation, and apoptosis, and its dysregulation is a hallmark of many diseases, including cancer and fibrosis. nih.gov By inhibiting ALK5, these compounds can block the downstream signaling cascade, thereby exerting their therapeutic effects. nih.gov

Studies on Antimicrobial Action Mechanisms of this compound and Derivatives

The rising threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Derivatives of tetrahydro-2H-pyran have emerged as a promising class of compounds in this area.

A study focused on N-Methyl-N-tetrahydro-2H-pyran-4-ylamine peptides demonstrated their potent antimicrobial activity against various bacterial strains, including multidrug-resistant ones. connectjournals.com The primary mechanism of action was found to be the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death. connectjournals.com Importantly, these peptides showed selectivity for bacterial cells with minimal toxicity to mammalian cells. connectjournals.com

Other pyran derivatives have also shown significant antimicrobial effects. For example, certain 4H-pyran derivatives exhibited inhibitory activity against Gram-positive bacteria, with some compounds showing lower IC50 values than the antibiotic ampicillin. nih.gov The antimicrobial activity of pyran-based compounds is often attributed to their ability to interfere with essential cellular processes or to disrupt the integrity of the microbial cell envelope. researchgate.netnih.gov

Table 3: Antimicrobial Activity of Tetrahydro-2H-pyran Derivatives

| Derivative Class | Mechanism of Action | Target Organisms | Key Findings | Reference |

|---|---|---|---|---|

| N-Methyl-N-tetrahydro-2H-pyran-4-ylamine peptides | Bacterial cell membrane disruption | Multidrug-resistant Gram-positive and Gram-negative bacteria | Complete eradication of bacteria in a short time | connectjournals.com |

| Spiro-4H-pyran derivatives | Not fully elucidated | Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes) | Compound 5d showed good activity against clinical isolates | nih.gov |

| 4H-pyran derivatives | Not fully elucidated | Gram-positive bacteria | Some derivatives had lower IC50 than ampicillin | nih.gov |

Exploration of Antihyperalgesic Activity

Hyperalgesia, an increased sensitivity to pain, is a common feature of chronic pain conditions. The development of new antihyperalgesic agents is a critical area of research.

The tetrahydro-2H-pyran derivative, [(±)-(2,4,6-cis)-4-chloro-6-(naphthalen-1-yl)-tetrahydro-2H-pyran-2-yl]methanol (CTHP), has demonstrated significant antihyperalgesic effects in animal models of pain. nih.gov Its mechanism of action involves the activation of the κ-opioid receptor and the modulation of the NO/cGMP/KATP pathway. nih.gov This multi-target approach may offer advantages over traditional analgesics.

The selective CB2 receptor agonist, GW842166X, which contains a tetrahydro-2H-pyran-4-yl)methyl group, has also shown efficacy in a model of inflammatory pain, a condition often associated with hyperalgesia. nih.gov The activation of CB2 receptors, which are primarily expressed in immune cells, is known to modulate inflammatory responses and reduce pain.

Table 4: Antihyperalgesic Activity of Tetrahydro-2H-pyran Derivatives

| Compound | Mechanism of Action | Pain Model | Key Findings | Reference |

|---|---|---|---|---|

| [(±)-(2,4,6-cis)-4-chloro-6-(naphthalen-1-yl)-tetrahydro-2H-pyran-2-yl]methanol (CTHP) | Activation of κ-opioid receptor and modulation of NO/cGMP/KATP pathway | Chemical and thermal nociception in mice | Reduced pain induced by various stimuli | nih.gov |

| 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW842166X) | Selective CB2 receptor agonist | Rat Freund's complete adjuvant (FCA) model of inflammatory pain | Oral ED50 of 0.1 mg/kg | nih.gov |

Computational Chemistry and Molecular Modeling for Rational Design

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu Methods like Density Functional Theory (DFT) are widely used in drug design to elucidate electronic structure, which governs molecular geometry, reactivity, and intermolecular interactions. longdom.orgnih.gov By solving the Schrödinger equation through approximations, these methods can predict a range of molecular properties, including conformational energies, charge distribution, and spectroscopic features. northwestern.edunumberanalytics.com

For the tetrahydro-2H-pyran (THP) core, DFT and ab initio calculations have been used to determine the relative energies of its various conformers, such as the chair, boat, and twist forms. The chair conformation is consistently identified as the most stable. researchgate.net Understanding the energy differences between these conformations is crucial, as the three-dimensional shape of the molecule dictates how it can interact with a biological target. For instance, studies on the parent THP ring have quantified the energy barriers between different conformations, providing a picture of the molecule's flexibility.

The introduction of a carboxamide group at the C-4 position, creating tetrahydro-2H-pyran-4-carboxamide, influences the electronic properties and conformational preferences of the pyran ring. Quantum calculations can precisely model these effects. They can determine the molecule's electrostatic potential, identifying regions that are electron-rich (e.g., the carbonyl oxygen and amide nitrogen) and thus likely to act as hydrogen bond acceptors or donors. crimsonpublishers.com This information is vital for predicting potential binding interactions with a protein target.

Table 1: Illustrative Conformational Energy Differences for the Parent Tetrahydro-2H-pyran Ring

| Conformer Comparison | Calculation Method | Energy Difference (kcal/mol) |

| Chair vs. 2,5-Twist | B3LYP | 5.84 - 5.95 |

| Chair vs. 1,4-Boat | B3LYP | 6.23 - 6.46 |

| Chair to 2,5-Twist Transition State | Not specified | ~11.0 |

This table is illustrative and based on data for the parent tetrahydro-2H-pyran molecule. The presence of the carboxamide group would alter these values. Data sourced from ACS Publications.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as this compound, might bind to a biological target. iaanalysis.comnih.gov

Molecular Docking predicts the preferred orientation of a ligand within the binding site of a receptor. nih.gov This process involves sampling a vast number of possible conformations and orientations and then using a scoring function to rank them, with lower energy scores typically indicating a more favorable binding mode. nih.gov For this compound, docking could be used to screen it against a library of known drug targets to identify potential new therapeutic applications.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the nature of the interactions. nih.gov Starting from a docked pose, an MD simulation calculates the forces between atoms and their subsequent movements, effectively simulating the behavior of the complex in a biological environment. youtube.com This can confirm the stability of key interactions, like hydrogen bonds predicted by docking, and reveal the flexibility of both the ligand and the protein binding site. nih.govkoreascience.or.kr For example, an MD simulation could show whether the carboxamide group of our compound forms stable hydrogen bonds with specific amino acid residues in the target's active site over a simulation time of hundreds of nanoseconds. nih.gov

Table 2: Conceptual Workflow for Molecular Docking and MD Simulation

| Step | Description | Key Outcome |

| 1. System Preparation | Obtain 3D structures of the ligand (this compound) and the target protein. Assign charges and protonation states. nih.gov | System ready for simulation. |

| 2. Molecular Docking | Place the ligand into the target's binding site to predict the most likely binding pose. nih.gov | Ranked list of binding poses based on scoring functions. |

| 3. MD Simulation Setup | The best-docked complex is placed in a simulated aqueous environment with ions to neutralize the system. | A solvated, neutralized system ready for dynamics. |

| 4. MD Simulation | Run the simulation for a defined period (e.g., 100 ns), calculating atomic motions over time. nih.gov | A trajectory file showing the complex's dynamic behavior. |

| 5. Analysis | Analyze the trajectory to assess the stability of the complex (e.g., using Root Mean Square Deviation - RMSD) and specific intermolecular interactions (e.g., hydrogen bonds). nih.gov | Quantitative data on binding stability and key interactions. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is an abstract computational method used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. patsnap.comrasalifesciences.com These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges. patsnap.com

A pharmacophore model can be generated in two primary ways:

Ligand-based: By aligning a set of known active molecules and extracting their common chemical features.

Structure-based: By analyzing the key interaction points between a ligand and its target protein in a known 3D structure. rasalifesciences.com

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large databases of chemical compounds in a process called virtual screening. dovepress.com This helps to identify novel molecules that match the pharmacophore and are therefore likely to be active at the target of interest. For a scaffold like this compound, a pharmacophore model could be built based on a known active compound containing this fragment. This model would then guide the search for other commercially available or synthetically accessible pyran derivatives, or even entirely new molecular scaffolds, that possess the required 3D arrangement of features for biological activity. nih.gov

Table 3: Common Features in a Pharmacophore Model

| Feature | Abbreviation | Description |

| Hydrogen Bond Acceptor | HBA | A Lewis base capable of accepting a hydrogen bond (e.g., carbonyl oxygen). |

| Hydrogen Bond Donor | HBD | A group capable of donating a proton to a hydrogen bond (e.g., amide N-H). |

| Hydrophobic | H | A nonpolar group that favors interaction with other nonpolar groups. |

| Aromatic Ring | AR | A planar, cyclic, conjugated system of pi electrons. |

| Positive Ionizable | PI | A group that is typically positively charged at physiological pH. |

| Negative Ionizable | NI | A group that is typically negatively charged at physiological pH. |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. google.com The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activity.

Developing a QSAR model involves several key steps:

Data Set Collection: A series of structurally related compounds (e.g., derivatives of this compound) with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that relates a subset of the calculated descriptors to the biological activity.

Validation: The model's robustness and predictive power are rigorously tested. basicmedicalkey.com Internal validation (e.g., cross-validation) uses the initial dataset, while external validation assesses the model's ability to predict the activity of new compounds not used in its creation. scielo.br

A validated QSAR model for a series of this compound derivatives could be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Table 4: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Typical Acceptance Criteria |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | An internal validation metric that measures the model's predictive power. | > 0.5 |

| R²_pred (External Validation R²) | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

Acceptance criteria can vary depending on the specific study and dataset. google.comnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For tetrahydro-2H-pyran-4-carboxamide, both ¹H and ¹³C NMR would be employed to elucidate its complete structure.

In the ¹H NMR spectrum, specific proton signals would correspond to the different hydrogen atoms in the molecule. The chemical shifts (δ) of these signals are influenced by the electron density around the protons. For instance, the protons on the carbons adjacent to the oxygen atom in the pyran ring would appear at a lower field (higher ppm value) compared to other methylene (B1212753) protons in the ring. The proton on the carbon bearing the carboxamide group would also have a distinct chemical shift. Furthermore, the amide protons (-NH₂) would typically appear as a broad singlet. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~175 |

| CH (on pyran ring) | Multiplet | ~40-45 |

| CH₂ (adjacent to O) | Multiplets | ~65-70 |

| CH₂ (on pyran ring) | Multiplets | ~30-35 |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrations can be excited by infrared radiation (in FTIR) or inelastic scattering of monochromatic light (in Raman).

For this compound, the FTIR and Raman spectra would exhibit characteristic absorption or scattering bands corresponding to its functional groups. The most prominent bands would be associated with the amide and ether functionalities. The N-H stretching vibrations of the primary amide would appear in the region of 3100-3500 cm⁻¹. The C=O stretching vibration (Amide I band) would be a strong absorption typically found around 1640-1690 cm⁻¹. The N-H bending vibration (Amide II band) would be observed near 1550-1640 cm⁻¹. The C-O-C stretching of the tetrahydropyran (B127337) ring would produce a strong band in the fingerprint region, typically between 1050 and 1150 cm⁻¹. researchgate.netnih.govresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide (NH₂) | N-H Stretch | 3100-3500 |

| Amide (C=O) | C=O Stretch (Amide I) | 1640-1690 |

| Amide (NH₂) | N-H Bend (Amide II) | 1550-1640 |

| Ether (C-O-C) | C-O Stretch | 1050-1150 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of the exact molecular formula. This is a critical step in the identification of a new compound or the confirmation of a known one.

For this compound, with a molecular formula of C₆H₁₁NO₂, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used for such determinations. nih.govmpg.de

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO₂ |

| Theoretical Monoisotopic Mass | 129.07898 u |

Chromatographic Techniques (HPLC, UPLC, GC) for Purity and Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of compounds in a mixture, as well as for assessing the purity of a substance. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most commonly employed methods.

The choice of technique depends on the volatility and thermal stability of the analyte. For a polar and non-volatile compound like this compound, HPLC and UPLC are generally the preferred methods. sielc.comijstr.org A reversed-phase column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or phosphoric acid to improve peak shape. sielc.com The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions.

Gas Chromatography (GC) could also be employed, potentially after derivatization to increase the volatility of the carboxamide. google.comrjpbcs.comchromatographyonline.com GC is particularly useful for detecting and quantifying volatile impurities. chromatographyonline.com The choice of column and temperature program would be critical for achieving good separation. rjpbcs.com

Table 4: General Chromatographic Conditions for the Analysis of Pyran Derivatives

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC/UPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water with acid modifier | UV, Mass Spectrometry (MS) |

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the reconstruction of the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its molecular structure. bohrium.com The analysis would reveal the conformation of the tetrahydropyran ring (e.g., chair or boat) and the spatial orientation of the carboxamide group relative to the ring. Furthermore, the crystal packing information would elucidate the intermolecular interactions, such as hydrogen bonding involving the amide group, which govern the solid-state structure. While a crystal structure for the title compound is not publicly available, studies on other carboxamide derivatives show the detailed structural information that can be obtained. ias.ac.inbeilstein-journals.org

Table 5: Information Obtainable from X-Ray Crystallography of this compound

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. |

| Bond Lengths and Angles | Precise measurements of the distances between bonded atoms and the angles between them. |

Derivatization Strategies and Functional Group Transformations

Modification at the Carboxamide Nitrogen

The most direct derivatization of tetrahydro-2H-pyran-4-carboxamide involves the modification of the carboxamide nitrogen to form N-substituted amides. While direct alkylation or arylation of the primary amide can be challenging, a highly effective and common strategy is the coupling of the corresponding carboxylic acid, tetrahydro-2H-pyran-4-carboxylic acid, with a diverse range of primary and secondary amines.

This transformation is typically achieved using a variety of peptide coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine. nih.govyoutube.com The choice of coupling agent and reaction conditions can be optimized to accommodate even electron-deficient or sterically hindered amines. nih.gov Common reagents activate the carboxylic acid by forming a highly reactive intermediate, such as an active ester or an acyliminium ion, which is then readily attacked by the amine nucleophile. nih.gov The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) is a standard practice to minimize side reactions and reduce potential racemization if chiral centers are present. peptide.com This method provides a robust and versatile route to a library of N-alkyl and N-aryl derivatives of the core scaffold. For instance, N-aryl carboxamides have been synthesized using phenyl chloroformate to activate the amine before reaction with a cyclic amine precursor, a method applicable to the tetrahydropyran (B127337) series. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Specific Examples | Additives/Bases | Key Features |

| Carbodiimides | EDC, DCC, DIC | HOBt, DMAP, DIPEA, TEA | Widely used, generates urea (B33335) byproduct. EDC is water-soluble. nih.govpeptide.com |

| Phosphonium (B103445) Salts | PyBOP, BOP | DIPEA, TEA | High coupling efficiency, rapid reactions. researchgate.net |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | DIPEA, TEA | Very efficient, fast reaction times, low racemization with HOBt. peptide.com |

Substitutions on the Tetrahydropyran Ring

Introducing substituents onto the tetrahydropyran (THP) ring is a key strategy for modulating the physicochemical properties of the molecule. While direct functionalization of the saturated THP ring can be challenging, several stereoselective synthetic methods have been developed to construct the ring with desired substitution patterns from acyclic precursors. These methods offer precise control over the relative and absolute stereochemistry of the newly formed centers.

An efficient diastereoselective approach allows for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides with variable substituents at the 2-, 5-, and 6-positions. nih.govbeilstein-journals.org This method proceeds via the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with various aldehydes in an acidic medium. nih.gov Other advanced strategies provide access to highly substituted saturated tetrahydropyran systems. For example, a selenium-mediated 6-exo-tet ring-closure of δ-phenylseleno alcohols provides a mild and stereoselective route to 2-substituted THPs. acs.org Another powerful method involves the Brønsted acid-mediated cyclization of allylsilyl alcohols, which yields polysubstituted tetrahydropyrans with excellent diastereoselectivity. uva.es Furthermore, an Evans aldol–Prins strategy has been developed to create densely functionalized tetrahydropyrans fused to an oxazinane-2,4-dione ring, which can be further manipulated. acs.org

Table 2: Synthetic Strategies for Ring Substitution

| Strategy | Key Precursors | Achieved Substitution | Reference |

| Ketonitrile-Aldehyde Reaction | 4-Oxoalkane-1,1,2,2-tetracarbonitriles, Aldehydes | Variably substituted at C2, C5, C6 of a dihydropyran ring | nih.gov |

| Selenium-Mediated Cyclization | δ-Phenylseleno ketones | C2-substituted tetrahydropyrans | acs.org |

| Brønsted Acid-Mediated Cyclization | Allylsilyl alcohols | Polysubstituted THPs with vicinal quaternary and tertiary centers | uva.es |

| Evans Aldol–Prins Strategy | β,γ-Unsaturated N-acyl oxazolidin-2-ones, Aldehydes | Densely substituted tetrahydropyrans (penta-substituted) | acs.org |

Heterocyclic Annulation and Scaffold Hybridization

Fusing or spiranizing the tetrahydropyran-4-carboxamide scaffold with other heterocyclic rings generates novel molecular architectures with distinct three-dimensional shapes. The most common precursor for these transformations is tetrahydropyran-4-one, a versatile intermediate that can be readily derived from the corresponding carboxylic acid or synthesized through various routes. chemicalbook.comchemicalbook.com The ketone functionality at the C-4 position serves as a handle for condensation and multicomponent reactions.

One prominent strategy involves the synthesis of pyrano[2,3-c]pyrazoles. These fused bicyclic systems can be constructed through a one-pot, four-component reaction involving an aldehyde, malononitrile, a hydrazine (B178648) derivative, and a β-ketoester (like ethyl acetoacetate), often facilitated by a catalyst. tandfonline.comresearchgate.netacs.org Another significant approach is the creation of spirocyclic systems. For instance, spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have been synthesized via a one-pot, three-component reaction of isatin, ethyl cyanoacetate, and a pyrazolone (B3327878) under ultrasound irradiation. nih.gov These methods highlight the utility of the pyran core as a central scaffold for building complex heterocyclic systems.

Table 3: Examples of Annulated and Spirocyclic Derivatives

| Resulting Scaffold | Reaction Type | Key Precursors/Reagents | Reference |

| Pyrano[2,3-c]pyrazoles | Four-component reaction | Aldehyde, Malononitrile, Hydrazine, Ethyl acetoacetate | tandfonline.comresearchgate.net |

| Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] | Three-component reaction | Isatin, Ethyl cyanoacetate, Pyrazolone | nih.gov |

Synthesis of Bioisosteric Analogues

Bioisosteric replacement of the carboxamide group is a fundamental strategy in medicinal chemistry to improve molecular properties while retaining key biological interactions. The carboxamide moiety can be replaced with various five-membered nitrogen-rich heterocycles that mimic its size, electronics, and hydrogen bonding capabilities. nih.gov

A primary bioisostere for the carboxamide group is the 1H-tetrazole ring. nih.govbeilstein-journals.org The synthesis of 5-(tetrahydro-2H-pyran-4-yl)-1H-tetrazole is typically achieved from the corresponding nitrile, tetrahydropyran-4-carbonitrile. The nitrile can be prepared from the primary carboxamide via dehydration or from the corresponding carboxylic acid. The conversion of the nitrile to the tetrazole is most commonly accomplished via a [2+3] cycloaddition reaction with an azide (B81097) source. organic-chemistry.org This reaction is often catalyzed by zinc or other Lewis acids, and can be performed in water, making it an environmentally benign process. organic-chemistry.org

Other heterocyclic rings, such as 1,2,4-triazoles and oxadiazoles, also serve as effective amide bioisosteres. acs.org Research comparing various heterocyclic replacements for an amide group has shown that a 1,2,4-triazole (B32235) can be a particularly effective mimic, fitting steric requirements and optimally positioning hydrogen bond acceptors. acs.org The synthesis of these analogues typically involves multi-step sequences starting from the corresponding carboxylic acid or nitrile, often involving condensation with hydrazines or hydroxylamines followed by cyclization.

Table 4: Common Bioisosteres and Their Synthetic Precursors

| Bioisostere | Precursor on THP Scaffold | Key Reaction | Reference |

| 1H-Tetrazole | Tetrahydropyran-4-carbonitrile | [2+3] Cycloaddition with azide (e.g., NaN₃, ZnCl₂) | nih.govorganic-chemistry.org |

| 1,2,4-Triazole | Tetrahydropyran-4-carboxylic acid / Nitrile | Condensation with formhydrazide, or related multi-step sequences | acs.org |

| 1,2,4-Oxadiazole | Tetrahydropyran-4-carboxylic acid / Nitrile | Condensation with hydroxylamine, followed by cyclization with a carboxylic acid derivative | acs.org |

Emerging Research Areas and Future Perspectives

Integration with Advanced Drug Discovery Platforms

The tetrahydro-2H-pyran-4-carboxamide motif is increasingly being integrated into advanced drug discovery platforms, including high-throughput screening (HTS) and structure-based drug design. Its favorable properties, such as good solubility and metabolic stability, make it an attractive scaffold for the development of new chemical entities.

For instance, derivatives of this compound have been identified as potent and selective agonists for cannabinoid receptors. In one study, a series of N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides were synthesized and evaluated for their activity as dual agonists for the human CB1 and CB2 receptors. nih.gov One particular compound from this series demonstrated extremely low penetration of the central nervous system, suggesting its potential for treating pain without the common centrally-mediated side effects associated with other cannabinoid agonists. nih.gov

Another significant discovery involves a pyrimidine (B1678525) carboxamide derivative, 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, which was identified as a selective CB2 receptor agonist through a focused screening campaign. nih.gov This compound, also known as GW842166X, was selected as a clinical candidate for treating inflammatory pain, highlighting the successful application of advanced screening methods in identifying promising drug candidates incorporating the this compound scaffold. nih.gov

The table below summarizes key findings for these compounds:

| Compound Name | Target(s) | Key Finding |

| (R)-N,9-dimethyl-N-(4-(methylamino)-4-oxobutyl)-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide nih.gov | hCB1/hCB2 | Dual agonist with extremely low CNS penetration, indicating potential for pain treatment without side effects. |

| 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW842166X) nih.gov | Selective CB2 | Identified through focused screening as a clinical candidate for inflammatory pain. |

Role in Combinatorial Chemistry and Library Synthesis

The structural simplicity and synthetic tractability of this compound make it an ideal scaffold for combinatorial chemistry and the generation of compound libraries. By modifying the substituents on the pyran ring and the carboxamide nitrogen, a vast chemical space can be explored to identify molecules with desired biological activities.

Chemical suppliers offer this compound and its precursors for use in pharmaceutical research and development, underscoring its role as a building block in library synthesis. matrixscientific.comsigmaaldrich.comsynquestlabs.com The availability of related starting materials like tetrahydro-2H-pyran-4-carboxylic acid and its derivatives further facilitates the creation of diverse molecular libraries. biosynth.comgoogle.com

The synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides with variable frameworks has been demonstrated through a diastereoselective approach, showcasing the potential for creating complex and diverse libraries from simple starting materials. nih.gov This method allows for the introduction of various substituents, leading to a wide range of structural and functional diversity.

Potential for Development of Novel Chemical Tools

Beyond its direct therapeutic applications, the this compound scaffold holds significant promise for the development of novel chemical tools. These tools, such as molecular probes and imaging agents, are essential for studying biological pathways and validating new drug targets.

For example, the related compound (tetrahydro-2H-pyran-4-yl)methanol has been used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists. chemicalbook.com It also serves as a starting material for a CB2 cannabinoid receptor agonist, demonstrating the utility of the tetrahydropyran (B127337) moiety in creating specific biological modulators. chemicalbook.com

The synthesis of potent adenosine (B11128) A2A and A3 receptor agonists has been achieved by modifying adenosine-5′-N-ethylcarboxamide with a 3,4-dihydro-2H-pyranyl moiety. nih.gov This work highlights how the pyran ring can be incorporated to create highly specific ligands for studying G protein-coupled receptors.

Exploration of Undiscovered Biological Activities

While much of the current research focuses on cannabinoid and adenosine receptors, the full biological potential of this compound and its derivatives remains largely unexplored. The inherent properties of the tetrahydropyran ring, such as its ability to act as a hydrogen bond acceptor and its conformational flexibility, suggest that it could interact with a wide range of biological targets.

The pyran nucleus is a common feature in natural products with diverse biological activities, including antimicrobial, antiviral, and antitumor effects. researchgate.net This precedent suggests that novel derivatives of this compound could exhibit a broad spectrum of pharmacological actions.

Future research efforts will likely focus on screening libraries of these compounds against a wider array of biological targets to uncover new therapeutic opportunities. The development of efficient synthetic methodologies will be crucial for accessing novel chemical space and exploring the full potential of this versatile scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tetrahydro-2H-pyran-4-carboxamide, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Cyclization of precursors (e.g., thioamide + haloketone) under acidic/basic conditions to form the tetrahydropyran ring .

- Step 2 : Amidation using reagents like EDCI/NHS in anhydrous solvents (e.g., dichloromethane) to introduce the carboxamide group .